2-chloro-N-isopropyl-N-methylacetamide
Overview
Description
2-chloro-N-isopropyl-N-methylacetamide is an organic compound that belongs to the family of acetamides1. It has a molecular weight of 149.6221.
Synthesis Analysis
I’m sorry, but I couldn’t find specific information on the synthesis of 2-chloro-N-isopropyl-N-methylacetamide.Molecular Structure Analysis
The molecular formula of 2-chloro-N-isopropyl-N-methylacetamide is C6H12ClNO23.
Chemical Reactions Analysis
I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-chloro-N-isopropyl-N-methylacetamide.Physical And Chemical Properties Analysis
2-chloro-N-isopropyl-N-methylacetamide is a liquid at room temperature2.Scientific Research Applications
Synthesis of Bioactive Compounds
Studies have demonstrated the potential of 2-chloro-N-isopropyl-N-methylacetamide in the synthesis of bioactive compounds. For example, research has led to the development of potent anti-inflammatory and analgesic agents without centrally acting muscle relaxant activity, highlighting its utility in medicinal chemistry (Musso et al., 2003).
Chemical Synthesis and Reagent Development
The compound has been used in the development of new reagents for synthesis. A study describes the use of 2-chloro-N-methoxy-N-methylacetamide, a related compound, for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide structural units, showcasing its role in facilitating complex chemical syntheses (Manjunath et al., 2006).
Herbicide Research
2-Chloro-N-isopropyl-N-methylacetamide has been studied in the context of herbicides. For instance, research on chloracetamides like 2-chloro-N-isopropylacetanilide, a related compound, has investigated their effects on protein synthesis in plants, providing insights into herbicide action mechanisms (Deal et al., 1980).
Intermediate in Pesticide Synthesis
The compound has been utilized as an intermediate in the synthesis of important pesticides, highlighting its application in agricultural chemistry (Shu, 2001).
Spectroscopic and Molecular Studies
Research has focused on the spectroscopic analysis of related compounds like N-methylacetamide, providing valuable data for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).
Quorum Sensing Research
2-Chloro-N-methoxy-N-methylacetamide, a compound similar to 2-chloro-N-isopropyl-N-methylacetamide, has been used in the preparation of quorum-sensing molecules, contributing to research in microbiology and biochemistry (Hodgkinson et al., 2012).
Hydrolysis Mechanisms in High-Temperature Water
Studies on the hydrolysis of N-substituted amides like N-methylacetamide in high-temperature water offer insights into chemical reaction mechanisms, which can be relevant in various industrial and environmental processes (Duan et al., 2010).
Safety And Hazards
I’m sorry, but I couldn’t find specific safety and hazard information for 2-chloro-N-isopropyl-N-methylacetamide.
Future Directions
I’m sorry, but I couldn’t find specific information on the future directions of research or applications involving 2-chloro-N-isopropyl-N-methylacetamide.
properties
IUPAC Name |
2-chloro-N-methyl-N-propan-2-ylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNJHVCQNNAHIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80429270 | |
Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-isopropyl-N-methylacetamide | |
CAS RN |
39086-71-0 | |
Record name | 2-chloro-N-isopropyl-N-methylacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80429270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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